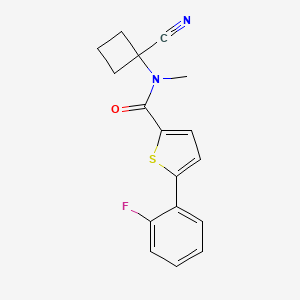
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide, also known as CCT137690, is a small molecule inhibitor of the protein kinase CHK1. CHK1 is involved in the regulation of DNA damage response and cell cycle progression, making it a promising target for cancer therapy.
作用机制
CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to arrest the cell cycle and repair DNA damage. N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide inhibits CHK1 by binding to the ATP-binding pocket of the kinase domain, preventing its activation and downstream signaling.
生化和生理效应
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide has been shown to induce DNA damage and cell cycle arrest in cancer cells. In addition, it can enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy. However, the compound has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential.
实验室实验的优点和局限性
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide is a potent and selective inhibitor of CHK1, making it a valuable tool for studying the role of CHK1 in cancer biology. However, its off-target effects on other kinases may complicate the interpretation of results. In addition, the compound has limited solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments.
未来方向
1. Combination therapy: N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide has shown promising results in combination with DNA-damaging agents, and further studies are needed to optimize the dosing and scheduling of combination therapy.
2. Biomarker identification: Identifying biomarkers that predict response to CHK1 inhibition by N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide could improve patient selection and treatment efficacy.
3. Resistance mechanisms: Resistance to CHK1 inhibition has been observed in preclinical studies, and understanding the underlying mechanisms could lead to the development of more effective therapies.
4. Clinical trials: N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide has shown promising results in preclinical studies, and further clinical trials are needed to evaluate its safety and efficacy in cancer patients.
5. Structural optimization: Structural optimization of N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide could improve its potency and selectivity, as well as its solubility and pharmacokinetic properties.
合成方法
The synthesis of N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide involves several steps, starting with the reaction of 2-fluorobenzaldehyde with cyclobutanone to form a cyclobutylidene intermediate. This intermediate is then reacted with methylamine and thiophene-2-carboxylic acid to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide has been extensively studied for its potential as a cancer therapeutic. Preclinical studies have shown that CHK1 inhibition by N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide can sensitize cancer cells to DNA damage and induce apoptosis. In addition, N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-20(17(11-19)9-4-10-17)16(21)15-8-7-14(22-15)12-5-2-3-6-13(12)18/h2-3,5-8H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIETVSYIDUHCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(S1)C2=CC=CC=C2F)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B2459278.png)
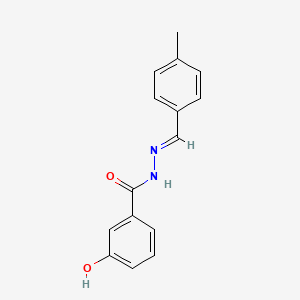
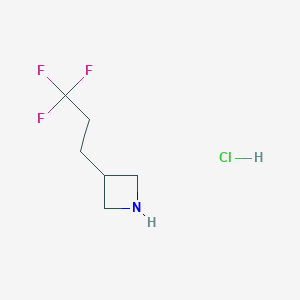
![4-(Azepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2459281.png)
![Ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2459283.png)
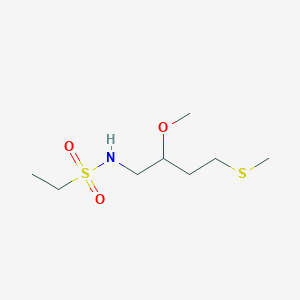
![3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2459289.png)
![8-(2,5-Dimethylbenzyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459291.png)
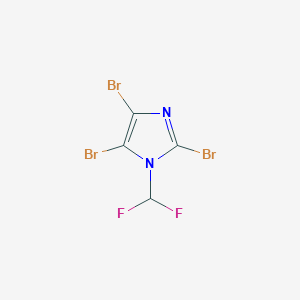
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2459295.png)
![4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline](/img/structure/B2459297.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acrylamide](/img/structure/B2459298.png)
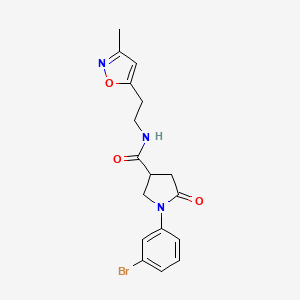
![1-{3-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-(2-methoxyethyl)piperidine-3-carboxamide](/img/structure/B2459301.png)